molecular formula C16H18ClN3OS2 B2893700 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide CAS No. 864919-45-9

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2893700
CAS No.: 864919-45-9
M. Wt: 367.91
InChI Key: LBWBIRHZQVNPJS-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, along with the chlorophenyl and cyclohexylacetamide groups, contributes to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate chlorinated aromatic aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The thiadiazole derivative is then treated with a thiol compound, such as 2-chlorothiophenol, to form the thioether linkage.

    Acylation: Finally, the compound undergoes acylation with cyclohexylamine and acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential use as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy, such as cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and other industrial products where specific chemical properties are required.

Comparison with Similar Compounds

Similar Compounds

    2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-methylacetamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexyl group provides steric bulk, potentially influencing its interaction with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWBIRHZQVNPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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